Cas no 137088-51-8 (1-(Tert-Butoxycarbonyl)-2-indolinecarboxylic acid)
1-(Tert-Butoxycarbonyl)-2-indolinecarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid
- 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid
- 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid
- 1-(tert-butoxycarbonyl)indoline-(2RS)-2-carboxylic acid
- ACMC-1BJGD
- indole-1-carboxylic acid tert-butyl ester
- N-(t-butoxycarbonyl)indoline-2-carboxylic acid
- N-Boc-1H-indole
- N-Boc-indole
- N-Boc-indoline-2-carboxylic acid
- N-tert-butoxycarbonylindoline-2-carboxylate
- PubChem7228
- ST5082
- tert-Butyl 1H-indole-1-carboxylate
- tert-Butyl 1-indolecarboxylate
- tert-butyl N-indolecarboxylate
- 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid
- 1-BOC-INDOLINE-2-CARBOXYLIC ACID
- 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic Acid
- 1-N-Boc-indoline-2-carboxylic acid
- (2S)-1-[(2-methylpropan-2-yl)oxycarbony
- 2,3-Dihydro-indole-1,2-dicarboxylic acid 1-tert-butyl ester
- SY066261
- MFCD00273433
- SB33103
- 1-(tert-Butoxycarbonyl)-2-indolinecarboxylicacid
- PS-3551
- A856139
- 1-tert-butoxycarbonyl-indoline-2-carboxylic acid
- 1-(Boc)-2-indolinecarboxylic acid
- (S)-1-Boc-indoline-2-carboxylic Acid
- FT-0735825
- 137088-51-8
- AM20020409
- EN300-107182
- 1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester
- SY139250
- Z335079882
- FT-0679894
- MFCD02682411
- QONNUMLEACJFME-UHFFFAOYSA-N
- 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid, AldrichCPR
- CS-0028340
- 133851-52-2
- 1-(tert-Butoxycarbonyl)indoline-2-carboxylicacid
- AKOS015912220
- SB45418
- FT-0697575
- AB1214
- A888011
- SCHEMBL705456
- 1-Boc-indoline-2-carboxylic Acid; 1-N-Boc-indoline-2-carboxylic Acid; 2,3-Dihydro-indole-1,2-dicarboxylic Acid 1-tert-Butyl Ester; 1-tert-Butyl 2,3-Dihydroindole-1,2-dicarboxylate; (+/-)-2,3-Dihydro-1H-indole-1,2-dicarboxylic Acid 1-(1,1-Dimethylethyl) Ester
- DA-30564
- 1-(tert-butoxycarbonyl)-2,3-dihydroindole-2-carboxylic acid
- DB-062998
- 1-(Tert-Butoxycarbonyl)-2-indolinecarboxylic acid
-
- MDL: MFCD02682411
- Inchi: 1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)
- InChI Key: QONNUMLEACJFME-UHFFFAOYSA-N
- SMILES: O(C(N1C2C=CC=CC=2CC1C(=O)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 263.11581
- Monoisotopic Mass: 263.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 374
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8
- XLogP3: 2.3
Experimental Properties
- PSA: 66.84
1-(Tert-Butoxycarbonyl)-2-indolinecarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04762-100g |
1-(tert-butoxycarbonyl)-2-indolinecarboxylic Acid |
137088-51-8 | 95% | 100g |
$1100 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B891704-25g |
1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid |
137088-51-8 | 96% | 25g |
4,464.00 | 2021-05-17 | |
| Fluorochem | 228108-1g |
1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid |
137088-51-8 | 95% | 1g |
£31.00 | 2022-02-28 | |
| Fluorochem | 228108-5g |
1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid |
137088-51-8 | 95% | 5g |
£128.00 | 2022-02-28 | |
| Fluorochem | 228108-25g |
1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid |
137088-51-8 | 95% | 25g |
£450.00 | 2022-02-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T12470-5g |
1-tert-Butyl 2,3-dihydroindole-1,2-dicarboxylate |
137088-51-8 | 96% | 5g |
¥737.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T12470-1g |
1-tert-Butyl 2,3-dihydroindole-1,2-dicarboxylate |
137088-51-8 | 96% | 1g |
¥149.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T12470-25g |
1-tert-Butyl 2,3-dihydroindole-1,2-dicarboxylate |
137088-51-8 | 96% | 25g |
¥2831.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T12470-250mg |
1-tert-Butyl 2,3-dihydroindole-1,2-dicarboxylate |
137088-51-8 | 96% | 250mg |
¥44.0 | 2024-07-18 | |
| TRC | B689695-250mg |
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid |
137088-51-8 | 250mg |
$ 81.00 | 2023-09-08 |
1-(Tert-Butoxycarbonyl)-2-indolinecarboxylic acid Suppliers
1-(Tert-Butoxycarbonyl)-2-indolinecarboxylic acid Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 1-(Tert-Butoxycarbonyl)-2-indolinecarboxylic acid
Introduction to 1-(Tert-Butoxycarbonyl)-2-indolinecarboxylic acid (CAS No. 137088-51-8) and Its Applications in Modern Chemical Biology
1-(Tert-Butoxycarbonyl)-2-indolinecarboxylic acid, identified by the CAS number 137088-51-8, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of indoline derivatives, which are known for their diverse biological activities and potential applications in drug development. The presence of a tert-butoxycarbonyl (Boc) group in its molecular structure enhances its utility as an intermediate in peptide synthesis and as a protecting group for carboxylic acids, making it a valuable tool in synthetic organic chemistry.
The Boc group is particularly important in peptide coupling reactions, where it provides stability and prevents unwanted side reactions. This property makes 1-(Tert-Butoxycarbonyl)-2-indolinecarboxylic acid a preferred choice for researchers working on the synthesis of complex peptides and proteins. Additionally, the indoline core of this compound offers a unique scaffold that can be modified to explore various biological functions, including enzyme inhibition and receptor binding.
In recent years, there has been a surge in research focused on indoline derivatives due to their promising pharmacological properties. For instance, studies have demonstrated that indoline-based compounds can exhibit potent activity against a range of diseases, including cancer, inflammation, and neurodegenerative disorders. The versatility of 1-(Tert-Butoxycarbonyl)-2-indolinecarboxylic acid lies in its ability to serve as a precursor for synthesizing more complex molecules with tailored biological activities.
One of the most notable applications of this compound is in the development of protease inhibitors. Proteases are enzymes that play crucial roles in various physiological processes, and their overactivity or malfunction is associated with several diseases. By modifying the indoline scaffold of 1-(Tert-Butoxycarbonyl)-2-indolinecarboxylic acid, researchers can design molecules that specifically target and inhibit these enzymes. Such inhibitors have shown great potential in treating conditions like cancer, HIV/AIDS, and autoimmune diseases.
The Boc-protected carboxylic acid functionality in this compound also makes it useful for constructing peptidomimetics—molecules that mimic the structure and function of peptides but with improved stability and bioavailability. Peptidomimetics are increasingly being explored as therapeutic agents due to their ability to bind to biological targets with high specificity while avoiding the limitations associated with traditional peptides.
Recent advancements in computational chemistry have further enhanced the utility of 1-(Tert-Butoxycarbonyl)-2-indolinecarboxylic acid. Molecular modeling techniques allow researchers to predict the binding modes and interactions of this compound with biological targets, enabling more efficient drug design processes. These computational methods have been instrumental in identifying novel derivatives with enhanced pharmacological properties.
The synthesis of 1-(Tert-Butoxycarbonyl)-2-indolinecarboxylic acid typically involves multi-step organic reactions, including condensation reactions, cyclization, and protection-deprotection steps. The use of advanced synthetic methodologies ensures high yields and purity, which are critical for pharmaceutical applications. Researchers have also explored green chemistry approaches to minimize waste and improve sustainability in the synthesis process.
Another exciting application of this compound is in the field of materials science. Indoline derivatives have been investigated for their potential use in organic electronics, such as light-emitting diodes (LEDs) and organic photovoltaics (OPVs). The electronic properties of indoline molecules make them suitable for constructing conductive polymers and small-molecule semiconductors. By incorporating 1-(Tert-Butoxycarbonyl)-2-indolinecarboxylic acid into these materials, scientists aim to develop more efficient and environmentally friendly electronic devices.
The role of 1-(Tert-Butoxycarbonyl)-2-indolinecarboxylic acid in medicinal chemistry extends beyond its use as an intermediate. It has also been employed in the development of diagnostic tools, such as contrast agents for magnetic resonance imaging (MRI). Indoline-based contrast agents offer high relaxivity and biocompatibility, making them suitable for visualizing tissues and organs with high resolution.
In conclusion, 1-(Tert-Butoxycarbonyl)-2-indolinecarboxylic acid (CAS No. 137088-51-8) is a versatile compound with significant applications across multiple fields of chemistry and biology. Its unique structural features make it an invaluable tool for drug discovery, material science, and diagnostic imaging. As research continues to uncover new applications for indoline derivatives, compounds like this are expected to play an increasingly important role in advancing scientific knowledge and developing innovative solutions to global challenges.
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